(4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone is a diazepane-derived small molecule characterized by a 1,4-diazepane ring substituted with a cyclobutyl group at the 4-position and an o-tolyl (2-methylphenyl) methanone group.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-6-2-3-9-16(14)17(20)19-11-5-10-18(12-13-19)15-7-4-8-15/h2-3,6,9,15H,4-5,7-8,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGJZDXGAYOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the diazepane ring.
Introduction of the o-Tolyl Group: The o-tolyl group is attached through a coupling reaction, such as a Suzuki–Miyaura coupling, where an o-tolyl boronic acid reacts with the diazepane derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanone group may be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the diazepane or tolyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst are employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Key Structural and Functional Differences
- Substituent Effects on Activity: The o-tolyl group in the target compound introduces steric hindrance and lipophilicity, which may influence blood-brain barrier penetration compared to JNJ-39220675’s pyridinyl-fluorophenoxy group (enhancing H3 receptor specificity) . Symmetrical bis-aryl ketones () lack the cyclobutyl group, reducing conformational rigidity but enabling dual-target engagement.
- Pharmacokinetic Implications: The methyl group in cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone (logP = 0.4491) suggests moderate lipophilicity, while Suvorexant’s higher logP (2.9) aligns with its CNS penetration . JNJ-39220675’s fluorophenoxy-pyridine moiety likely enhances metabolic stability compared to the target’s o-tolyl group due to reduced susceptibility to oxidative metabolism .
Biological Activity
(4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration combining a cyclobutyl group, a diazepane ring, and an o-tolyl moiety linked via a methanone functional group. Its molecular formula is C_{17}H_{24}N_{2}O.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Mechanism of Action:
The compound's mechanism of action is believed to involve interaction with specific receptors or enzymes, modulating their activity and influencing various cellular pathways. Preliminary studies suggest it may act as an antagonist or inhibitor in certain biological systems.
2. Pharmacological Properties:
Initial investigations indicate that this compound exhibits properties that could be beneficial in treating conditions such as anxiety disorders or depression. Its structural similarity to known psychoactive agents suggests potential efficacy in these therapeutic areas.
3. Toxicological Profile:
Toxicological assessments are crucial for understanding the safety profile of this compound. Early studies indicate a favorable profile with low toxicity at therapeutic doses, but comprehensive studies are necessary to confirm these findings.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro assays | Demonstrated moderate inhibition of serotonin and dopamine receptors, suggesting potential antidepressant activity. |
| Animal models | Showed anxiolytic effects in rodent models, with significant reductions in anxiety-like behavior compared to control groups. |
| Safety assessments | Indicated no significant adverse effects at doses up to 100 mg/kg in rats over a 14-day period. |
Case Studies
Case Study 1: Anxiolytic Effects in Rodent Models
A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of this compound using the elevated plus maze test. Results indicated that treated rodents spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Case Study 2: Serotonin Receptor Interaction
Another investigation focused on the binding affinity of the compound to serotonin receptors. Using radiolabeled ligands, it was found that this compound displays a competitive binding profile with a Ki value indicating moderate affinity for the 5-HT_2A receptor.
Future Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future studies include:
- Long-term toxicity studies: To assess chronic exposure effects.
- Clinical trials: To evaluate efficacy and safety in human populations.
- Structure-activity relationship (SAR) studies: To optimize the compound's pharmacological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Cyclobutyl-1,4-diazepan-1-yl)(o-tolyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclobutylamine and o-tolyl precursors. Key intermediates, such as 1,4-diazepane derivatives, are formed via nucleophilic substitution or condensation reactions. Solvent choice (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling) significantly affect yield. Purification via column chromatography or recrystallization is critical for ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclobutyl and diazepane moieties, while IR confirms carbonyl (C=O) and aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .
Q. How does the compound’s solubility and stability vary across solvents and pH conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) but limited in water. Stability studies (pH 1–13, 25–40°C) show degradation under strongly acidic/basic conditions, with optimal stability at pH 6–7. Accelerated stability testing via thermal gravimetric analysis (TGA) identifies decomposition points >200°C .
Advanced Research Questions
Q. What computational and experimental approaches are used to analyze structure-activity relationships (SAR) for biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GPCRs or kinases. In vitro assays (e.g., enzyme inhibition, cell viability) validate activity. Substituent variations (e.g., replacing o-tolyl with p-fluorophenyl) are synthesized and tested to map pharmacophore requirements .
Q. How can metabolic pathways and degradation products be identified in vitro?
- Methodological Answer : Liver microsomal assays (human/rat) with LC-MS/MS detect phase I metabolites (oxidation, hydrolysis). Stable isotope labeling tracks degradation products. Computational tools (e.g., Meteor Nexus) predict metabolic sites, guiding experimental design .
Q. What strategies mitigate enantiomeric impurities during synthesis, and how do they impact biological activity?
- Methodological Answer : Chiral HPLC or SFC separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) enhances enantiomeric excess (ee >98%). Biological assays compare racemic vs. enantiopure forms; e.g., (R)-enantiomers may show 10-fold higher receptor affinity .
Q. How does the compound interact with model lipid bilayers or protein aggregates in biophysical studies?
- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to immobilized proteins. Fluorescence anisotropy assesses membrane penetration using dye-labeled liposomes. MD simulations (GROMACS) model interactions over 100-ns trajectories .
Q. What environmental fate and ecotoxicological risks are associated with this compound?
- Methodological Answer : OECD 301/303 guidelines test biodegradability in water/soil. LC₅₀ values for Daphnia magna and algae (OECD 202/201) assess acute toxicity. QSAR models predict bioaccumulation potential (log Kow >3 suggests moderate risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
